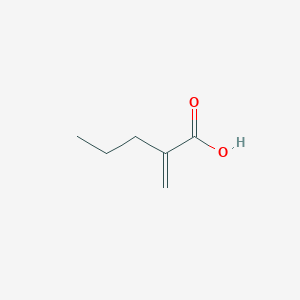

2-Propylacrylic acid

Descripción general

Descripción

2-Propylacrylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

2-Propylacrylic acid plays a significant role in biochemical reactions, particularly in the formation of polyelectrolyte complexes. It interacts with various enzymes, proteins, and other biomolecules through electrostatic interactions. For instance, it forms complexes with chitosan, enhancing the bioactivity of chitosan/mRNA nanoparticles . Additionally, this compound exhibits membrane lytic properties at acidic pH, which can be utilized to improve the intracellular delivery of therapeutic agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the uptake and intracellular retention of peptides and other molecules by forming nano-polyplexes that facilitate endosomal escape and cytosolic delivery . This property is particularly useful in gene therapy and drug delivery applications, where efficient intracellular delivery is crucial for therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to disrupt cellular membranes at low pH, leading to enhanced cytosolic delivery of encapsulated payloads. This disruption is achieved through the formation of polyelectrolyte complexes with other molecules, such as chitosan, which enhances their bioactivity and intracellular retention . Additionally, this compound can modulate gene expression by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as pH and temperature. Studies have shown that this compound remains stable under acidic conditions, which is essential for its membrane lytic activity . Long-term effects on cellular function have been observed, including sustained intracellular delivery and enhanced bioactivity of therapeutic agents .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to enhance the bioactivity of therapeutic agents without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and inflammation. It is crucial to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biodegradation and interaction with enzymes. It is metabolized through pathways involving esterification and reduction reactions, similar to those observed in the metabolism of propionic acid . These pathways are essential for understanding the compound’s biodegradability and potential environmental impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its pH-responsive properties enable it to accumulate in acidic environments, such as endosomes and lysosomes, where it can exert its membrane lytic activity . This targeted distribution is crucial for its effectiveness in drug delivery applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, including endosomes and lysosomes, where it can disrupt membranes and facilitate the release of encapsulated therapeutic agents . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . Understanding its subcellular localization is essential for optimizing its use in therapeutic applications .

Actividad Biológica

2-Propylacrylic acid (2-PAA) is a synthetic compound that has garnered attention for its biological activity, particularly in drug delivery systems and polymer science. This article delves into the biological properties of 2-PAA, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the alkylacrylic acid family, characterized by its ability to form polymers with unique properties. Its derivatives, particularly poly(this compound) (PPAA), are notable for their membrane-disruptive capabilities, which are leveraged in various biomedical applications.

Mechanisms of Biological Activity

1. Membrane Disruption:

PPAA exhibits significant membrane lytic activity, which is crucial for facilitating the delivery of therapeutic agents. Research indicates that PPAA can disrupt endosomal membranes under acidic conditions, promoting the release of encapsulated drugs into the cytosol. This property is particularly beneficial for enhancing gene delivery systems that rely on the escape of nucleic acids from endosomes .

2. Endosomal Escape Strategy:

Studies have shown that PPAA can be blended with other polymers, such as poly(lactic-co-glycolic acid) (PLGA), to create composite materials that improve the endosomal escape of encapsulated proteins or nucleic acids. Such blends demonstrate enhanced bioactivity and transfection efficiency in vitro, making them promising candidates for gene therapy applications .

Table 1: Summary of Key Studies on PPAA

Case Study: Gene Delivery Enhancement

In a notable study, researchers formulated chitosan/mRNA nanoparticles with added PPAA to evaluate its impact on transfection efficiency. The results indicated that the optimal formulation achieved approximately 86% of the expression level compared to commercial lipid-based controls at pH 6.5, showcasing PPAA's role in augmenting bioactivity through enhanced endosomal escape mechanisms .

Applications in Drug Delivery

The unique properties of PPAA make it suitable for various applications in drug delivery systems:

- Gene Therapy: By improving the transfection efficiency of nucleic acids, PPAA-containing formulations can enhance the effectiveness of gene therapy approaches.

- Vaccine Development: The ability to facilitate antigen delivery through endosomal escape strategies positions PPAA as a valuable component in vaccine formulations.

- Cancer Treatment: The potential for targeted drug delivery using PPAA-based systems could lead to more effective cancer therapies by minimizing off-target effects.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Polymeric Carriers for Drug Delivery

PPAA is often utilized in combination with other biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), to enhance the delivery of therapeutic agents. The incorporation of PPAA into PLGA microparticles has been shown to facilitate the cytosolic delivery of encapsulated drugs by disrupting endosomal membranes under acidic conditions. This property allows for the effective release of drugs within target cells, overcoming one of the major barriers in drug delivery systems .

Mechanism of Action

At physiological pH, PPAA remains soluble; however, when exposed to acidic environments (pH < 6.7), it becomes hydrophobic and membrane-interactive. This transition triggers the disruption of endosomal compartments, enabling the release of therapeutic payloads into the cytosol .

Case Study: PLGA/PPAA Microparticles

A study demonstrated that PLGA microparticles blended with PPAA exhibited no significant change in size or loading efficiency while enhancing drug release capabilities. The formulation showed no toxicity in cell cultures, indicating its potential for safe therapeutic applications .

Gene Therapy

Enhancement of Transfection Efficiency

PPAA has been integrated into gene delivery systems to improve transfection efficiency. In a study involving chitosan/mRNA nanoparticles, the addition of PPAA significantly increased bioactivity and facilitated endosomal escape, achieving expression levels comparable to commercial lipid-based controls without inducing cytotoxicity .

Mechanistic Insights

The mechanism behind this enhancement lies in PPAA's ability to disrupt endosomal membranes, thereby allowing nucleic acids to escape into the cytosol where they can exert their biological effects. This feature makes PPAA a valuable component in developing effective gene therapy strategies .

Biomaterials and Tissue Engineering

Applications in Biomaterials

PPAA's properties extend beyond drug and gene delivery; it is also being explored in tissue engineering applications. Its ability to modulate cellular interactions and promote bioactivity makes it suitable for developing scaffolds that support cell adhesion and proliferation .

Case Study: Chitosan/PPAA Nanoparticles

Research indicated that incorporating PPAA into chitosan nanoparticles improved their performance as drug carriers by enhancing cellular uptake and bioactivity. This advancement suggests that PPAA can play a crucial role in creating advanced biomaterials for regenerative medicine .

Summary Table: Applications of this compound

Propiedades

IUPAC Name |

2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBDGRTWECSNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138134-74-4 | |

| Record name | Poly(2-propylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138134-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80409072 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-75-9 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.